tert-Butyl (5-nitro-1H-indol-1-yl)acetate
Overview
Description
tert-Butyl (5-nitro-1H-indol-1-yl)acetate: is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group and a nitro group attached to the indole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Tert-Butyl (5-nitro-1H-indol-1-yl)acetate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can cause a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-nitro-1H-indol-1-yl)acetate typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the indole ring.
Esterification: The nitrated indole is then subjected to esterification with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the tert-butyl ester group at the 1-position of the indole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in tert-Butyl (5-nitro-1H-indol-1-yl)acetate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-amino-1H-indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole products such as indole-2,3-dione.
Scientific Research Applications
Chemistry: tert-Butyl (5-nitro-1H-indol-1-yl)acetate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is utilized to study the biochemical pathways involving indole derivatives. It helps in understanding the role of indole compounds in cellular processes and their interactions with biological targets.
Medicine: The compound is investigated for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound is explored as a precursor for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its versatile reactivity makes it valuable for producing a wide range of industrial chemicals.
Comparison with Similar Compounds
tert-Butyl (5-amino-1H-indol-1-yl)acetate: This compound is similar but has an amino group instead of a nitro group, resulting from the reduction of tert-Butyl (5-nitro-1H-indol-1-yl)acetate.
tert-Butyl (5-bromo-1H-indol-1-yl)acetate: This compound has a bromo group instead of a nitro group, which can be used for further functionalization through substitution reactions.
tert-Butyl (5-chloro-1H-indol-1-yl)acetate: Similar to the bromo derivative, this compound has a chloro group, offering different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activity. The nitro group can be selectively reduced or substituted, providing a versatile platform for synthesizing a variety of indole derivatives with diverse applications.
Biological Activity
Overview
tert-Butyl (5-nitro-1H-indol-1-yl)acetate is an indole derivative characterized by its unique structure, which includes a nitro group that enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The indole framework is known for its versatility in biological applications, making this compound a subject of significant research interest.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₆N₂O₄. Its structure can be illustrated as follows:
This compound features:
- A tert-butyl group that enhances lipophilicity.
- A nitro group at the 5-position of the indole ring, which is crucial for its biological interactions.
- An acetate moiety that may influence its reactivity and solubility.
Antimicrobial Properties
Indole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies suggest that compounds with similar structures exhibit both antibacterial and antifungal properties. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
Neuropharmacological Effects
Research indicates that indole derivatives can influence neuropharmacological pathways. The specific effects of this compound on neurotransmitter systems and neuronal health are areas of ongoing investigation. Its potential neuroprotective effects may be linked to its ability to modulate oxidative stress and inflammation in neural tissues.
Anticancer Activity
The anticancer potential of indole derivatives is well-documented. Compounds similar to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The nitro group may enhance these effects by promoting reactive oxygen species (ROS) generation, leading to increased cancer cell death .
The biological activity of this compound can be attributed to several mechanisms:
Target Interactions:
- Indole derivatives interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Biochemical Pathways:
- These compounds influence multiple biochemical pathways, such as those regulating inflammation, cell proliferation, and apoptosis .
Comparative Analysis with Similar Compounds
The following table summarizes key similarities and differences between this compound and related indole derivatives:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
tert-butyl (5-amino-1H-indol-1-yl)acetate | Amino group instead of nitro at position 5 | Potentially less toxic than nitro analogs |
tert-butyl (5-bromo-1H-indol-1-yl)acetate | Bromo group instead of nitro | Different reactivity profile |
tert-butyl (5-chloro-1H-indol-1-yl)acetate | Chloro group instead of nitro | Offers different reactivity and applications |
This comparison highlights the unique reactivity and potential biological properties imparted by the nitro substituent in this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives, providing insights into their pharmacological potential:
- Antimicrobial Study : A study demonstrated that indole derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting a promising avenue for developing new antibiotics.
- Neuropharmacological Research : Investigations into the neuroprotective effects of indole compounds have shown that they can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
- Cancer Research : Preclinical studies have indicated that certain indole derivatives can inhibit tumor growth in animal models, supporting further exploration for cancer therapeutics .
Properties
IUPAC Name |
tert-butyl 2-(5-nitroindol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(17)9-15-7-6-10-8-11(16(18)19)4-5-12(10)15/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXUULSOOJBXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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